molecular formula C17H20N2O4 B2375940 5-hydroxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one CAS No. 1190269-59-0

5-hydroxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one

Cat. No.: B2375940
CAS No.: 1190269-59-0
M. Wt: 316.357
InChI Key: AELYKKXVJXXJTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-hydroxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one is a complex organic compound that features a pyranone ring fused with a piperazine moiety

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be fully identified. Based on the structural similarity to other compounds, it is possible that it interacts with certain proteins involved in dna replication and repair, such as replication protein a (rpa) . It may also interact with 3-phosphoinositol-dependent protein kinase-1 (PDK1) and the apoptosis regulator Mcl-1 .

Mode of Action

The exact mode of action of the compound is not fully understood. It is likely that the compound binds to its target proteins and modulates their activity. For instance, in the case of RPA, the compound could potentially interfere with the protein’s ability to bind to DNA, thereby affecting DNA replication and repair .

Biochemical Pathways

The compound may affect several biochemical pathways due to its potential interactions with multiple proteins. For instance, by interacting with RPA, it could influence the DNA replication and repair pathways . Similarly, by interacting with PDK1, it could potentially affect the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and growth .

Pharmacokinetics

The presence of the piperazine ring could potentially enhance its pharmacokinetic properties, as piperazine is known to positively modulate the pharmacokinetic properties of drug substances .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If it indeed interacts with proteins like RPA and PDK1, it could potentially influence cell growth, survival, and DNA repair processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by storage conditions . Additionally, its efficacy could be influenced by the presence of other molecules in the cellular environment that could compete for the same binding sites on its target proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one typically involves a multi-step process. One common method starts with the preparation of the piperazine derivative, which is then reacted with a pyranone precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-hydroxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one is unique due to its combined structural features of a pyranone ring and a piperazine moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines .

Properties

IUPAC Name

5-hydroxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-22-14-4-2-13(3-5-14)19-8-6-18(7-9-19)11-15-10-16(20)17(21)12-23-15/h2-5,10,12,21H,6-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELYKKXVJXXJTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.